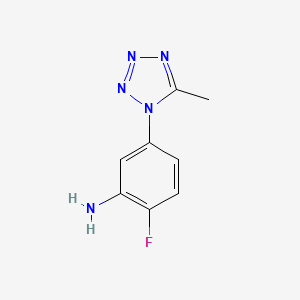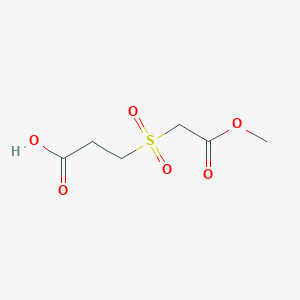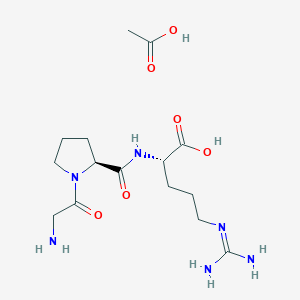
H-Gly-Pro-Arg-OH.Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.
准备方法
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .
科学研究应用
H-Gly-Pro-Arg-OH.Acetate has a wide range of applications in scientific research:
Biology: It is used to study cell signaling pathways and protein-protein interactions.
Medicine: It has potential therapeutic applications in treating conditions related to blood clotting and inflammation.
Chemistry: It is used in peptide synthesis and as a model compound for studying peptide behavior and interactions.
作用机制
H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .
相似化合物的比较
Similar Compounds
Gly-Pro-Arg-Pro Acetate: Another fibrin polymerization inhibitor with a similar mechanism of action.
Gly-Pro-Arg-Pro Amide: A related compound with similar biological activity.
Uniqueness
H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .
属性
分子式 |
C15H28N6O6 |
|---|---|
分子量 |
388.42 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
InChI 键 |
CPPQZQFDCKJXOJ-OZZZDHQUSA-N |
手性 SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
序列 |
GPR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


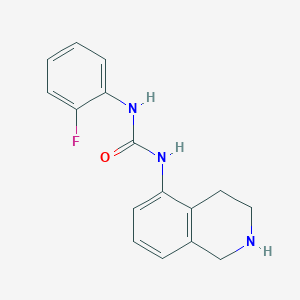
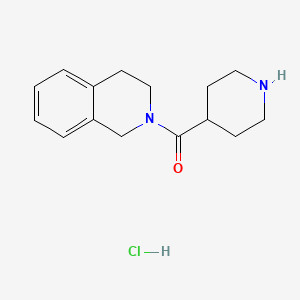
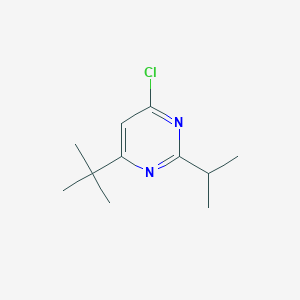
![[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B1518283.png)
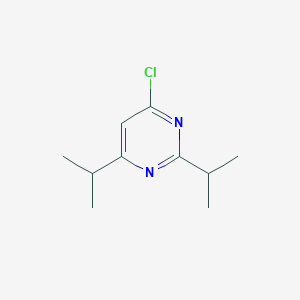
![2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518287.png)
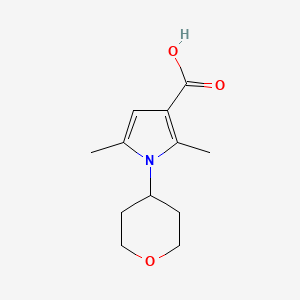
![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine](/img/structure/B1518289.png)
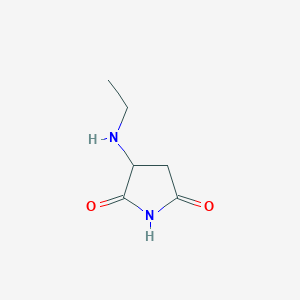
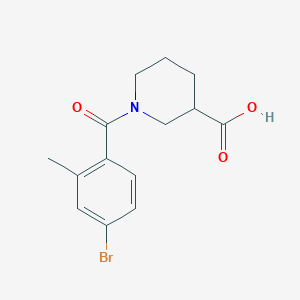
![[4-(Pyrrolidin-1-yl)oxan-4-yl]methanamine](/img/structure/B1518294.png)
![N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B1518296.png)
